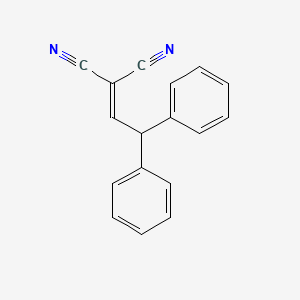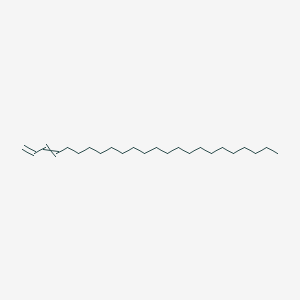
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is a complex organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of multiple azo groups and sulfonic acid functionalities, making it a versatile chemical used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts. This is achieved by treating the amines with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salts are then coupled with naphthalenesulfonic acid derivatives to form azo compounds. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Sulfonation: The resulting azo compounds are further sulfonated using sulfuric acid to introduce sulfonic acid groups into the molecule.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt involves its interaction with biological molecules through its azo and sulfonic acid groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to alterations in their structure and function. The azo groups can undergo reduction in biological systems, releasing aromatic amines that may exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amaranth Dye: Another azo dye with similar structural features.
Congo Red: A naphthalene sulfonic acid derivative used as a dye.
Suramin: A naphthalene sulfonic acid derivative with medicinal properties.
Uniqueness
2-Naphthalenesulfonic acid, 5-(4-(bis(hydroxyethyl)amino)phenylazo)-8-(o-tolylazo)-, sodium salt is unique due to its specific combination of azo groups and sulfonic acid functionalities, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
67875-14-3 |
|---|---|
Formule moléculaire |
C27H26N5NaO5S |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
sodium;5-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-8-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H27N5O5S.Na/c1-19-4-2-3-5-25(19)29-31-27-13-12-26(23-11-10-22(18-24(23)27)38(35,36)37)30-28-20-6-8-21(9-7-20)32(14-16-33)15-17-34;/h2-13,18,33-34H,14-17H2,1H3,(H,35,36,37);/q;+1/p-1 |
Clé InChI |
ZLYJPZPHWVFCCK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC=C(C=C4)N(CCO)CCO)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


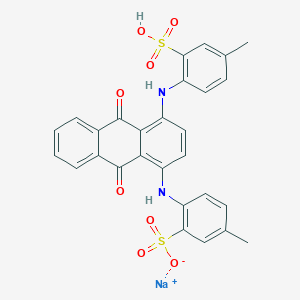
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

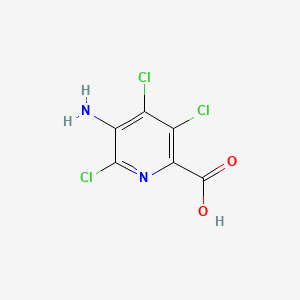
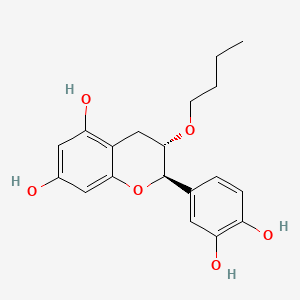
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
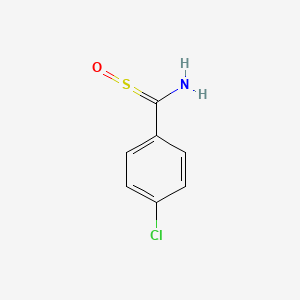
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
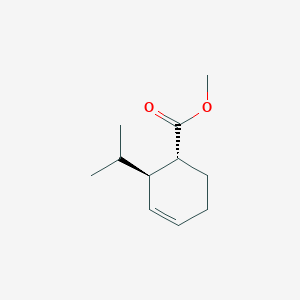
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
